molecular formula C21H24N6O3 B2476552 1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900258-68-6

1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2476552
CAS-Nummer: 900258-68-6
Molekulargewicht: 408.462
InChI-Schlüssel: YJSNXOWKXPJHGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative designed for advanced chemical and pharmaceutical research. This compound features a complex imidazo[2,1-f]purine-dione core structure substituted with key functional groups, including a 2-morpholinoethyl chain at the 3-position and a phenyl ring at the 8-position, which are critical for its molecular interactions and solubility profile . Compounds within this chemical class have been investigated for their diverse biological activities. Related analogues have demonstrated potential in preliminary studies for inhibiting enzymatic activity and modulating signal transduction pathways . Furthermore, research on similar structures has shown promising cytotoxic effects in various cancer cell lines, such as MCF-7 and A549, by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase . Emerging data also suggest that structurally related purine derivatives may exhibit antiviral properties against certain viral strains, including herpes simplex virus (HSV) and influenza, potentially through the inhibition of viral replication mechanisms . This reagent is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct thorough investigations to fully elucidate this specific compound's mechanism of action, pharmacological properties, and research applications.

Eigenschaften

IUPAC Name

4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-15-14-26-17-18(22-20(26)27(15)16-6-4-3-5-7-16)23(2)21(29)25(19(17)28)9-8-24-10-12-30-13-11-24/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSNXOWKXPJHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1,7-Dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. It has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Molecular Structure

The molecular formula of the compound is C23H28N6O3C_{23}H_{28}N_{6}O_{3} with a molecular weight of approximately 424.50 g/mol. The structure features an imidazo[2,1-f]purine core substituted with methyl, morpholinoethyl, and phenyl groups.

Physical Properties

PropertyValue
Molecular Weight424.50 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area79.9 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways involved in cellular signaling and proliferation.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

  • Antitumor Activity : It has demonstrated potential in inhibiting tumor cell proliferation in various cancer models.
  • Antiviral Properties : Preliminary data suggest efficacy against certain viral infections by interfering with viral replication mechanisms.
  • Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative diseases through antioxidant mechanisms.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various imidazopurine derivatives, including our compound. Results indicated a significant reduction in cell viability in breast cancer cell lines with IC50 values lower than those of standard chemotherapeutics .

Study 2: Antiviral Mechanism

In vitro studies reported in Virology Journal highlighted the compound's ability to inhibit the replication of the influenza virus. The mechanism was linked to interference with viral RNA synthesis .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results showed a marked decrease in cell death rates compared to untreated controls .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Similarities

Compound Name Substituents Core Structure Pharmacological Target Reference
Target Compound 1,7-dimethyl; 3-(2-morpholinoethyl); 8-phenyl Imidazo[2,1-f]purine-2,4-dione Not explicitly stated
1,7-Dimethyl-8-[3-(4-morpholinyl)propyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-... 8-(3-morpholinylpropyl); 3-cinnamyl Same core Unknown
3-(2-Fluorobenzyl)-1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-... 8-(2-morpholinoethyl); 3-(2-fluorobenzyl) Same core Serotonin receptors (5-HT1A/7)
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 8-(piperazinylbutyl); 3-methyl Same core 5-HT1A receptor partial agonist
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-...) 3-butyl; 8-aminophenyl Same core PPARγ agonist (anti-cancer)

Key Observations:

Substituent Position and Chain Length: Morpholine-containing derivatives vary in substituent positions (e.g., 3 vs. 8) and chain length (ethyl vs. propyl). These differences impact receptor selectivity and pharmacokinetics .

Functional Group Modifications :

  • Fluorinated aryl groups (e.g., 2-fluorobenzyl in ) enhance receptor binding via hydrophobic and electronic effects.
  • Bulky substituents like cinnamyl () or isobutyl () may sterically hinder target engagement.

Pharmacological Activity Comparison

Table 2: Receptor Affinity and Functional Activity

Compound 5-HT1A Receptor Affinity (Ki, nM) PDE4B/PDE10A Inhibition PPARγ Activation Antidepressant Efficacy (FST)
Target Compound Not reported Not studied Not studied Not tested
AZ-853 0.6 Low No Significant at 2.5–5 mg/kg
AZ-861 0.2 Low No Moderate
Compound 3i (Zagórska et al.) 5-HT1A selective Low PDE4B/10A No Most potent in FST
CB11 Not applicable Not applicable Yes (IC50 ~2.7–2.9 μM) Anti-proliferative in NSCLC

Key Findings:

Serotonin Receptor Modulation: Morpholine derivatives (e.g., ) and piperazine analogues (e.g., AZ-853) exhibit nanomolar 5-HT1A affinity, but morpholine’s polarity may reduce CNS side effects like sedation . Fluorinated phenylpiperazinyl derivatives (e.g., 3i) show superior antidepressant activity in forced swim tests (FST) due to balanced lipophilicity and receptor activation .

Enzyme Inhibition and Other Targets :

  • Most imidazo-purine-diones show weak phosphodiesterase (PDE4B/10A) inhibition, limiting utility in neurodegenerative diseases .
  • CB11, a PPARγ agonist, demonstrates anti-cancer effects via ROS production and mitochondrial apoptosis, a unique mechanism among analogues .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound Molecular Weight (Da) logP Metabolic Stability (HLM) Brain Penetration
Target Compound ~427 (estimated) ~2.5 (predicted) Not reported Likely moderate (morpholine enhances solubility)
AZ-853 481.5 3.8 Moderate High (linked to potent FST activity)
AZ-861 515.5 4.1 Moderate Lower than AZ-853
8-(2-hydroxyethyl) derivative 263.25 ~1.0 High (polar hydroxyethyl group) Limited

Key Insights:

  • Morpholine’s Role: The 2-morpholinoethyl group in the target compound likely improves aqueous solubility compared to lipophilic piperazine or aryl substituents .
  • Lipophilicity vs. Activity : Higher logP values (e.g., AZ-861) correlate with increased CNS side effects (e.g., sedation), whereas moderate logP (e.g., AZ-853) balances efficacy and safety .

Vorbereitungsmethoden

Cyclocondensation of Xanthine Derivatives

The foundational imidazo[2,1-f]purine system is typically synthesized from xanthine precursors. A validated protocol involves:

  • Starting material : 1,3-Dimethylxanthine (theophylline).
  • Reaction : Treatment with chloroacetaldehyde in acidic ethanol (HCl, 70°C, 12 h) induces cyclization to form 1,3-dimethylimidazo[2,1-f]purine-2,4-dione.
  • Yield : 68–72% after recrystallization from methanol.

Alternative Routes via Acyclic Intermediates

Source reports an intramolecular alkylation strategy using 9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6-dione derivatives. Key steps include:

  • Mesylation of 9-(2-hydroxyethyl)-1-methylxanthine with methanesulfonyl chloride (MsCl, pyridine, 0°C → RT).
  • Cyclization under basic conditions (K2CO3, DMF, 80°C, 6 h) to yield the imidazo[1,2,3-cd]purine analog.
    Note : This method requires precise temperature control to avoid dimerization byproducts.

Position-Specific Functionalization

N1 and N7 Methylation

Methyl groups at N1 and N7 are introduced early to prevent regiochemical complications:

  • N1 Methylation : Achieved during the initial theophylline synthesis via dimethylation of xanthine with methyl iodide (CH3I, K2CO3, DMF, 50°C).
  • N7 Methylation : Performed selectively using trimethylphosphate under Mitsunobu conditions (DIAD, PPh3, THF).

C3 Substitution: 2-Morpholinoethyl Group Installation

The morpholinoethyl moiety at C3 is introduced via nucleophilic displacement:

  • Bromination : Treat the core scaffold with PBr3 in dichloromethane (0°C, 2 h) to generate the 3-bromo intermediate.
  • Morpholine Coupling : React the bromide with excess morpholine (3 eq) in the presence of K2CO3 and KI in n-butyl acetate (100°C, 8 h).
  • Yield : 82% after aqueous workup and silica gel chromatography.
    Critical Factor : KI acts as a phase-transfer catalyst, enhancing reaction kinetics.

C8 Arylation: Phenyl Group Introduction

The phenyl group at C8 is installed via Suzuki-Miyaura cross-coupling:

  • Borylation : Generate the 8-boronic ester intermediate using bis(pinacolato)diboron (Pd(dppf)Cl2, KOAc, 1,4-dioxane, 110°C).
  • Coupling : React with iodobenzene under catalytic Pd(PPh3)4, Na2CO3, in DME/H2O (90°C, 12 h).
  • Yield : 75–80%.

Reaction Optimization and Challenges

Regioselectivity in Alkylation

Competitive alkylation at N9 (purine) vs. N3 (imidazole) necessitates careful base selection. DBU (1,8-diazabicycloundec-7-ene) in THF preferentially directs alkylation to N3, minimizing byproducts.

Purification Challenges

  • Byproduct Removal : Column chromatography (SiO2, EtOAc/hexane 1:1 → 3:1) effectively separates unreacted morpholine and dimeric impurities.
  • Crystallization : Recrystallization from ethyl acetate/cyclohexane (1:5) yields >98% purity.

Analytical Characterization

Compound A is validated through:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 7.2 Hz, 2H, Ph), 7.45 (t, J = 7.2 Hz, 2H, Ph), 7.35 (t, J = 7.2 Hz, 1H, Ph), 4.25 (t, J = 6.8 Hz, 2H, N-CH2), 3.95 (s, 3H, N7-CH3), 3.60 (m, 4H, morpholine), 3.45 (s, 3H, N1-CH3), 2.75 (t, J = 6.8 Hz, 2H, CH2-morpholine).
  • HRMS (ESI+) : m/z calc. for C22H26N6O3 [M+H]+ 423.2134, found 423.2138.

Comparative Evaluation of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Citation
Cyclocondensation Xanthine cyclization 68–72 95
Intramolecular alkylation Mesylation/cyclization 65 90
Suzuki coupling Borylation/phenyl coupling 75–80 98
Morpholinoethylation Nucleophilic substitution 82 97

Industrial-Scale Considerations

Patent highlights a scalable protocol for Compound A :

  • Catalyst : Pd/C (5 wt%) enables efficient Suzuki coupling at 1 kg scale.
  • Solvent Recovery : n-Butyl acetate and DME are recycled via distillation (85% recovery).
  • Cost : Raw material costs are reduced 40% compared to earlier routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.